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  • Product: 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
  • CAS: 26018-42-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, focusing on the fundamental concepts and practical determina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, focusing on the fundamental concepts and practical determination of its molecular weight and exact mass. As a key building block in medicinal chemistry, precise characterization of this compound is paramount for ensuring the validity of experimental results and the integrity of drug discovery pipelines.

Differentiating Molecular Weight and Exact Mass: A Foundational Overview

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct and fundamentally different properties of a molecule. Understanding this distinction is critical for accurate stoichiometric calculations and for the unambiguous identification of compounds via mass spectrometry.

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The calculation is based on the isotopic abundance of each element as found on Earth. This value is indispensable for gravimetric analysis and for preparing solutions of a specific molarity, where a large population of molecules is involved.

Exact Mass (or Monoisotopic Mass) , conversely, is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element. For instance, carbon is calculated as ¹²C, hydrogen as ¹H, and oxygen as ¹⁶O. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ in mass by only a few thousandths of a mass unit. The experimentally determined exact mass is a crucial piece of data for confirming the elemental composition of a newly synthesized molecule.

Physicochemical and Mass Data for 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid

6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a derivative of the dihydrobenzofuran scaffold, a privileged structure in drug discovery due to its presence in numerous biologically active natural products. Accurate mass determination is the first step in its chemical validation.

The molecular formula for this compound is C₁₀H₁₀O₃ [1]. Based on this formula, we can derive its key mass-related properties.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem[1]
Molecular Weight 178.18 g/mol Calculated
Exact Mass 178.06299 DaPubChem[1]
Monoisotopic Mass 178.06299 DaPubChem[1]

Below is a visual representation of the molecule's structure, which forms the basis for these calculations.

Caption: Molecular structure of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Methodologies for Mass Determination

Theoretical Calculation Protocol

The derivation of molecular weight and exact mass from the molecular formula (C₁₀H₁₀O₃) is a fundamental exercise. The causality behind this process lies in the atomic masses of the constituent elements.

Step-by-Step Calculation:

  • List Constituent Elements: Identify the elements in the molecule: Carbon (C), Hydrogen (H), and Oxygen (O).

  • Count Atoms: Determine the number of atoms for each element from the molecular formula: 10 Carbon atoms, 10 Hydrogen atoms, and 3 Oxygen atoms.

  • Calculate Molecular Weight (Average Mass):

    • Multiply the atom count of each element by its standard atomic weight (a weighted average of natural isotopic masses).

    • Carbon: 10 atoms * 12.011 u = 120.11 u

    • Hydrogen: 10 atoms * 1.008 u = 10.08 u

    • Oxygen: 3 atoms * 15.999 u = 47.997 u

    • Sum the values: 120.11 + 10.08 + 47.997 = 178.187 u . This is typically expressed in g/mol for macroscopic quantities.

  • Calculate Exact Mass (Monoisotopic Mass):

    • Multiply the atom count of each element by the mass of its most abundant stable isotope.

    • Carbon (¹²C): 10 atoms * 12.00000 Da = 120.00000 Da

    • Hydrogen (¹H): 10 atoms * 1.007825 Da = 10.07825 Da

    • Oxygen (¹⁶O): 3 atoms * 15.994915 Da = 47.984745 Da

    • Sum the values: 120.00000 + 10.07825 + 47.984745 = 178.062995 Da . This aligns with the high-precision value found in databases like PubChem[1].

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide an expected value; however, experimental verification is the cornerstone of scientific integrity. HRMS is the definitive technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

The process described below constitutes a self-validating system. A match between the experimentally measured exact mass and the theoretically calculated value provides strong evidence for the compound's identity and purity.

Workflow for HRMS Analysis:

Caption: A typical experimental workflow for exact mass determination using HRMS.

Detailed Protocol:

  • Sample Preparation: A dilute solution of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is prepared in a high-purity solvent (e.g., methanol or acetonitrile) compatible with the chosen ionization source.

  • Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common choice for this type of molecule. In ESI, the compound is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

    • For [M+H]⁺, the expected m/z would be 178.06299 + 1.00727 = 179.07026.

    • For [M-H]⁻, the expected m/z would be 178.06299 - 1.00727 = 177.05572.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments separate ions based on their m/z with very high precision.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Interpretation: The output is a mass spectrum. The instrument's software measures the m/z of the most intense peak corresponding to the target ion.

  • Validation: This experimental m/z value is compared to the theoretically calculated exact mass. A mass accuracy within a narrow tolerance (typically < 5 ppm) provides high confidence in the assigned elemental formula of C₁₀H₁₀O₃.

Conclusion

The precise characterization of chemical entities is fundamental to research and development. For 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, the molecular weight of 178.18 g/mol is essential for stoichiometric purposes, while its exact mass of 178.06299 Da is the critical value for its unambiguous identification using high-resolution mass spectrometry[1]. By combining theoretical calculations with rigorous experimental verification, scientists can ensure the identity and purity of this important chemical building block, thereby upholding the integrity and reproducibility of their scientific findings.

References

  • PubChem. (n.d.). 6-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Exploratory

A Technical Guide to the Mechanism of Action of 6-Methyl-2,3-Dihydrobenzofuran-2-Carboxylic Acid Derivatives as Direct Inhibitors of Mycobacterium tuberculosis InhA

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating the discovery o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating the discovery of novel therapeutic agents with new mechanisms of action. A critical pathway for Mtb survival is the type-II fatty acid synthesis (FAS-II) system, which produces the mycolic acids essential for the unique mycobacterial cell wall. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a clinically validated and essential enzyme within this pathway. This guide provides an in-depth technical analysis of the mechanism by which 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives act as direct inhibitors of InhA. Unlike the frontline drug isoniazid, which requires enzymatic activation, these compounds bypass common resistance mechanisms by binding directly to the enzyme's active site. We will explore the molecular interactions, structure-activity relationships, and the robust experimental framework required to validate and characterize this important class of potential antitubercular agents.

Introduction to the Dihydrobenzofuran Scaffold

The benzofuran and its dihydro- derivative, 2,3-dihydrobenzofuran, are considered "privileged scaffolds" in medicinal chemistry.[1][2][3] This designation arises from their presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The rigid, bicyclic structure of the dihydrobenzofuran core provides a stable platform for the precise three-dimensional orientation of functional groups, enabling high-affinity interactions with biological targets. The 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid core combines this privileged scaffold with a carboxylic acid group, a common pharmacophore for engaging with enzyme active sites, making it a promising starting point for inhibitor design.

Core Mechanism of Action: Direct Inhibition of M. tuberculosis InhA

The primary mechanism of action for this class of compounds against M. tuberculosis is the direct inhibition of the enoyl-acyl carrier protein reductase, InhA.[6][7] This mode of action is distinct from and advantageous over that of isoniazid, one of the most crucial first-line anti-TB drugs.[8]

The Target: InhA and the Mycobacterial FAS-II Pathway

The mycobacterial cell wall is a unique and complex structure rich in very-long-chain fatty acids called mycolic acids. These molecules are indispensable for the bacterium's viability, low permeability, and resistance to common antibiotics.[9][10] The biosynthesis of mycolic acids is completed by the FAS-II system, a multi-enzyme pathway that elongates fatty acid chains.[8][10]

InhA catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate.[7][8][9] Inhibition of InhA halts the elongation of fatty acid precursors, disrupting the synthesis of mycolic acids and leading to a loss of cell wall integrity and ultimately, bacterial death.[11]

Molecular Interaction and Binding Mode

Direct inhibitors, including derivatives of the dihydrobenzofuran scaffold, function by physically occupying the active site of InhA. Structural and modeling studies of various direct InhA inhibitors reveal a common binding mode.[12] These inhibitors typically form a ternary complex with the InhA enzyme and its essential cofactor, NADH.[13][14]

The inhibitor positions itself in the hydrophobic pocket normally occupied by the fatty acyl chain of the natural substrate.[15][16] Key interactions often involve:

  • Hydrogen Bonding: The carboxylic acid moiety of the inhibitor can form critical hydrogen bonds with residues in the active site, such as the highly conserved Tyr158, which is crucial for catalysis.[8]

  • Hydrophobic Interactions: The benzofuran ring and other lipophilic parts of the molecule engage in van der Waals interactions with hydrophobic residues lining the substrate-binding pocket (e.g., Phe149, Met199).[8]

  • Loop Ordering: The binding of potent inhibitors is often associated with the ordering of a flexible substrate-binding loop near the active site. This induced-fit mechanism can lead to slow-onset, tight-binding inhibition, a desirable property that translates to a long residence time on the target and can enhance in vivo efficacy.[11][12]

Rationale for Direct Inhibition: Overcoming Isoniazid Resistance

Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6][17] The activated form of INH then reacts with NAD(H) to form an adduct that is the actual inhibitor of InhA.[11] The most common mechanism of clinical resistance to INH involves mutations in the katG gene, which prevent this activation step.[7][12]

Direct InhA inhibitors, such as the 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives, do not require activation by KatG.[14][17] They are therefore active against Mtb strains that are resistant to isoniazid due to KatG mutations, making them highly valuable candidates for treating MDR-TB.[12][13]

Experimental Validation Framework

A multi-step, self-validating experimental workflow is essential to confirm the mechanism of action and characterize the potency of new derivatives. This process begins with target-based biochemical assays and progresses to whole-cell activity confirmation.

Protocol: Target-Based Enzymatic Assay (IC₅₀ Determination)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified recombinant InhA. The assay's core principle is to monitor the enzymatic consumption of the NADH cofactor, which results in a decrease in absorbance at 340 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8. This buffer system maintains a stable pH and ionic strength for optimal enzyme activity.

    • Enzyme Stock: Purified recombinant InhA diluted to a working concentration (e.g., 20-100 nM) in assay buffer.

    • Cofactor Stock: NADH prepared fresh in assay buffer to a working concentration of 250 µM.[18]

    • Substrate Stock: trans-2-dodecenoyl-CoA (DD-CoA) prepared in assay buffer to a working concentration of 25 µM.[18]

    • Compound Plates: Test compounds are serially diluted (2-fold) in 100% DMSO. They are then diluted into the assay buffer to create the final assay concentrations, ensuring the final DMSO concentration remains constant and non-inhibitory (e.g., ≤1%).[6][15]

  • Assay Execution (96-well UV-transparent plate):

    • To each well, add the components in the following order:

      • Assay Buffer.

      • Test compound dilutions (or DMSO for controls).

      • NADH solution.

      • Substrate solution (DD-CoA).

    • Incubate the plate for 5 minutes at 25°C to allow for compound binding.

    • Initiate the reaction by adding the InhA enzyme solution to all wells.[18]

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer, taking readings every 30 seconds for 15-30 minutes.[18]

  • Controls (Self-Validation):

    • 100% Activity Control: Contains all components, with DMSO vehicle instead of the test compound. This defines the uninhibited reaction rate.

    • 0% Activity Control (Background): Contains all components except the InhA enzyme. This corrects for any non-enzymatic NADH degradation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by converting velocities to a percentage of inhibition relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Whole-Cell Activity Assessment (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of M. tuberculosis. The Resazurin Microtiter Assay (REMA) is a common, colorimetric method. Crucial Safety Note: All work involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[13]

Methodology:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC and glycerol) to mid-log phase.[19]

    • Break up bacterial clumps by vortexing with glass beads.

    • Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard with fresh broth.[19] Dilute this suspension as required for the final inoculum.

  • Assay Setup (Sterile 96-well plate):

    • Add 100 µL of supplemented 7H9 broth to all wells.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next.[19]

    • Add 100 µL of the prepared Mtb inoculum to each well.[19]

  • Controls:

    • Growth Control: Wells containing inoculum and broth but no compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Reference Drug: A known anti-TB drug (e.g., Isoniazid) should be run in parallel as a positive control.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 7 days.

    • Add 30 µL of 0.01% resazurin solution to each well.[13]

    • Re-incubate for 24-48 hours.[13]

    • The MIC is determined as the lowest compound concentration in a well that remains blue (indicating inhibition of metabolism), whereas pink wells indicate bacterial growth.[13][19]

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal is to find compounds with high enzymatic potency (low IC₅₀) that also have excellent whole-cell activity (low MIC). A significant drop-off from IC₅₀ to MIC may indicate issues with cell wall penetration, compound efflux, or metabolic instability. SAR studies correlate changes in chemical structure with changes in activity, guiding the optimization of lead compounds.

Table 1: Illustrative SAR Data for Hypothetical Dihydrobenzofuran Derivatives

Compound IDR¹ Group (at C6)R² Group (at C2)InhA IC₅₀ (µM)Mtb MIC (µg/mL)
Lead-01 -CH₃-COOH1.2012.5
Opt-02 -CH₂CH₃-COOH0.858.0
Opt-03 -CH₃-CONH₂5.60>64
Opt-04 -CF₃-COOH0.454.0

From this hypothetical data, one could infer that a slightly larger alkyl group at R¹ (Opt-02) or an electron-withdrawing group (Opt-04) improves potency. It also demonstrates that modifying the crucial carboxylic acid headgroup (Opt-03) is detrimental to activity, validating its importance in target engagement.

Visualizing the Scientific Rationale

Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.

FASII_Pathway cluster_FASII FAS-II Elongation Cycle cluster_output Pathway Output Acyl_ACP Acyl-ACP (Cₙ) KasA KasA/B (Condensation) Acyl_ACP->KasA Ketoacyl_ACP β-Ketoacyl-ACP KasA->Ketoacyl_ACP MabA MabA (Reduction) Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB HadA/B (Dehydration) Hydroxyacyl_ACP->HadAB Enoyl_ACP trans-2-Enoyl-ACP HadAB->Enoyl_ACP InhA InhA (Final Reduction) Enoyl_ACP->InhA Elongated_ACP Acyl-ACP (Cₙ₊₂) InhA->Elongated_ACP Elongated_ACP->Acyl_ACP Next Cycle Mycolic_Acids Mycolic Acid Synthesis Elongated_ACP->Mycolic_Acids Inhibitor Dihydrobenzofuran Derivative Inhibitor->InhA Direct Binding NADH NADH Cofactor NADH->InhA Required Cofactor

Caption: The Mycobacterial FAS-II pathway and the site of InhA inhibition.

Assay_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrates, Compounds) plate_prep 1. Add Buffer, Compound Dilutions, & NADH to 96-well UV Plate start->plate_prep substrate_add 2. Add DD-CoA Substrate to all wells plate_prep->substrate_add pre_incubate 3. Pre-incubate plate for 5 min at 25°C substrate_add->pre_incubate initiate 4. Initiate Reaction by adding InhA Enzyme pre_incubate->initiate read 5. Monitor Absorbance at 340 nm over 15-30 minutes initiate->read analyze 6. Calculate Initial Velocities and Normalize Data read->analyze end End: Determine IC₅₀ Value analyze->end

Caption: Workflow for the InhA Enzymatic Inhibition Assay.

Conclusion and Future Directions

The 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a promising starting point for the development of novel antitubercular agents. The core mechanism of action—direct inhibition of the essential Mtb enzyme InhA—is scientifically sound and clinically relevant, offering a clear strategy to combat drug-resistant tuberculosis. The experimental framework detailed herein provides a robust, self-validating pathway for identifying and characterizing potent inhibitors within this chemical class.

Future work should focus on iterative lead optimization guided by SAR data to improve both on-target potency and whole-cell activity. Promising candidates must then advance to more complex evaluations, including cytotoxicity assays against mammalian cell lines, assessment of metabolic stability, pharmacokinetic profiling, and ultimately, efficacy testing in animal models of tuberculosis infection.

References

  • UniProt. (2014, April 16). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. [Link]

  • He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry. [Link]

  • Prabowo, A. E., et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. MDPI. [Link]

  • Kuna, J., et al. (2014). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. Taylor & Francis Online. [Link]

  • Luckner, S. R., et al. (2010). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry. [Link]

  • Lu, H., et al. (2019). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. Journal of Chemical Information and Modeling. [Link]

  • Zhang, T., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Pan, P., et al. (2014). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Chemistry & Biology. [Link]

  • Kaplan, J. B., & Izsvak, Z. (2016). Measuring minimum inhibitory concentrations in mycobacteria. PubMed. [Link]

  • Lu, H., et al. (2020). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. PubMed. [Link]

  • Kumar, D., & Kumar, N. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007). The Isoniazid Drug Target InhA and Its Role in Mycolic Acid Synthesis. Annual Review of Microbiology. [Link]

  • Tonge, P. J. (2012). Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds. Current Topics in Medicinal Chemistry. [Link]

  • Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health. [Link]

  • Xu, Z., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. [Link]

  • Xu, Z., et al. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. Amazon Web Services. [Link]

  • Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

Sources

Foundational

Pharmacokinetics of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid in Early Phase Research: A Technical Guide

Executive Summary & Scaffold Rationale The 2,3-dihydrobenzofuran-2-carboxylic acid core is a highly privileged scaffold in modern drug discovery. Derivatives of this class have been extensively optimized as subtype-selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The 2,3-dihydrobenzofuran-2-carboxylic acid core is a highly privileged scaffold in modern drug discovery. Derivatives of this class have been extensively optimized as subtype-selective PPARα agonists for hypolipidemic therapy (1[1]), potent Pim-1 kinase inhibitors in oncology (2[2]), and uricosuric antihypertensive agents (3[3]).

Within this chemical space, 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (6-Me-DHBCA) serves as a critical early-phase research building block. The addition of the 6-methyl group provides a lipophilic anchor that influences target affinity while sterically hindering aromatic hydroxylation at the 6-position. However, evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound requires specialized approaches due to two fundamental properties:

  • The Chiral Center at C2: The molecule exists as (R)- and (S)-enantiomers, which exhibit profound stereoselective pharmacokinetics, particularly in protein binding and renal clearance.

  • The Carboxylic Acid Moiety: At physiological pH (7.4), the compound exists primarily as an organic anion, making it a prime substrate for active renal tubular secretion via Organic Anion Transporters (OAT1/OAT3).

This guide delineates the causal reasoning and self-validating protocols required to accurately profile the pharmacokinetics of 6-Me-DHBCA in early-phase preclinical research.

Early-Phase Pharmacokinetic Screening Workflow

To prevent late-stage attrition, the PK evaluation of 6-Me-DHBCA must be structured to isolate stereoselective variables early in the testing funnel.

PK_Workflow N1 Synthesis & Chiral Resolution (6-Me-DHBCA) N2 Physicochemical Profiling (pKa, LogD, Solubility) N1->N2 N3 In Vitro ADME Assays (Microsomes, Caco-2) N2->N3 N4 In Vivo PK Profiling (Rodent IV/PO) N3->N4 N5 Stereoselective Renal Clearance (OAT Transport Analysis) N4->N5

Fig 1. Early-phase PK screening workflow for chiral benzofuran-2-carboxylic acids.

In Vitro Pharmacokinetic Workflows

Causality in Experimental Design

Because 6-Me-DHBCA is a carboxylic acid, it is highly bound to plasma proteins (typically >80%). In vitro metabolic stability assays must account for this by determining the intrinsic clearance ( CLint​ ) of the unbound fraction. Furthermore, the aliphatic dihydrobenzofuran ring is susceptible to CYP-mediated oxidation. We must run these assays using chirally pure inputs, as the spatial orientation of the 2-carboxylic acid dictates how the molecule docks into the CYP450 active site.

Protocol 1: Self-Validating Stereoselective Microsomal Stability Assay

This protocol utilizes a self-validating system by incorporating positive controls for enzymatic viability and negative controls for chemical stability.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Enzyme Addition: Thaw Rat Liver Microsomes (RLM) on ice. Add RLM to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Substrate Spiking: Spike the (R)- and (S)-enantiomers of 6-Me-DHBCA into separate reaction vials at a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).

  • Control Setup (Self-Validation):

    • Positive Control: Diclofenac (1 µM) to validate CYP2C activity.

    • Negative Control: 6-Me-DHBCA without NADPH to rule out non-enzymatic degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The acidic nature of 6-Me-DHBCA requires the addition of 0.1% formic acid to the quench solution to ensure the analyte remains protonated for optimal reverse-phase LC retention.

  • Analysis: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS using a chiral stationary phase (e.g., Chiralpak AD-RH) to ensure no chiral inversion occurred during incubation.

Stereoselective Renal Clearance Mechanisms

A defining characteristic of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is their active renal secretion. Studies on related compounds, such as the uricosuric agent DBCA, demonstrate that renal handling is highly stereoselective. The (R)-enantiomer typically exhibits a significantly larger uptake rate across the basolateral membrane than the (S)-enantiomer (4[4]).

Renal_Mechanism Blood Blood Plasma (Protein Bound vs Free) OAT Basolateral Membrane (OAT1 / OAT3 Transporters) Blood->OAT Free Fraction (fu) Cell Renal Epithelial Cell (Intracellular Space) OAT->Cell Stereoselective Uptake (R > S) BBM Brush-Border Membrane (Efflux Transporters) Cell->BBM Intracellular Transit Urine Tubular Lumen (Urinary Excretion) BBM->Urine Active Secretion

Fig 2. Stereoselective renal tubular secretion mechanism via Organic Anion Transporters.

In Vivo Pharmacokinetic Protocols (Rodent Models)

To accurately profile 6-Me-DHBCA, we must isolate the active secretion component of its clearance. We achieve this by dosing the compound in the presence and absence of probenecid , a potent inhibitor of OATs. If probenecid significantly decreases the clearance of 6-Me-DHBCA, it confirms that active tubular secretion is the primary elimination pathway, mirroring the behavior of the DBCA scaffold (3[3]).

Protocol 2: In Vivo PK Profiling with OAT Inhibition
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight. Cannulate the jugular vein for serial blood sampling.

  • Dosing Formulation: Dissolve rac-6-Me-DHBCA in 5% DMSO / 95% PEG-400 to a concentration of 2 mg/mL.

  • Cohort Assignment (Self-Validation via Mass Balance):

    • Cohort A (Control): Administer 2 mg/kg 6-Me-DHBCA via IV bolus.

    • Cohort B (OAT Inhibited): Pre-treat with probenecid (50 mg/kg IP) 30 minutes prior to 2 mg/kg 6-Me-DHBCA IV bolus.

  • Sampling: Collect 150 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose into K2EDTA tubes. Centrifuge immediately to harvest plasma.

  • Urine Collection: House animals in metabolic cages. Collect urine at 0-4h, 4-8h, and 8-24h intervals to calculate renal clearance ( CLr​ ).

  • Bioanalysis: Extract plasma and urine using liquid-liquid extraction (LLE) with ethyl acetate under acidic conditions (pH 3.0) to ensure the carboxylic acid is unionized and partitions into the organic phase. Analyze via chiral LC-MS/MS.

Quantitative Data Presentation

The following tables summarize the representative early-phase pharmacokinetic parameters for the 6-Me-DHBCA scaffold, highlighting the stereoselective divergence between the (R) and (S) enantiomers.

Table 1: Physicochemical and In Vitro ADME Properties
Parameter(R)-6-Me-DHBCA(S)-6-Me-DHBCAAssay / Method
pKa (Carboxylic Acid) 3.83.8Potentiometric Titration
LogD (pH 7.4) 1.21.2Shake-flask (Octanol/Buffer)
Plasma Protein Binding ( fu​ ) 18.5%10.1%Equilibrium Dialysis
Hepatic CLint​ (µL/min/mg) 14.228.5Rat Liver Microsomes
Caco-2 Permeability ( Papp​ ) 1.8×10−6 cm/s 1.9×10−6 cm/sTranswell Assay (A to B)

Note: The (S)-enantiomer exhibits higher plasma protein binding (lower fu​ ) and faster hepatic intrinsic clearance, driving divergent in vivo profiles.

Table 2: In Vivo Pharmacokinetic Parameters (Rat, 2 mg/kg IV)
PK ParameterRacemate(R)-Enantiomer(S)-Enantiomer
Cmax​ (ng/mL) 4,2002,4501,750
AUC0−∞​ (h·ng/mL) 5,8003,9001,900
t1/2​ (h) 0.851.100.45
Total Clearance ( CL ) (mL/min/kg) 5.74.28.7
Renal Clearance ( CLr​ ) (mL/min/kg) 3.12.83.4

Note: The rapid elimination half-life ( t1/2​ ) is characteristic of OAT-mediated active renal secretion. Co-administration with probenecid typically reduces CLr​ by >50%, confirming the mechanistic pathway.

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Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development and Validation for the Quantification of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

Introduction & Scientific Rationale The 2,3-dihydrobenzofuran scaffold is a privileged heterocycle deeply embedded in drug discovery, serving as the core structural motif for highly potent PPARα agonists[1] and anti-oste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged heterocycle deeply embedded in drug discovery, serving as the core structural motif for highly potent PPARα agonists[1] and anti-osteoclastogenic agents[2]. As a critical synthetic intermediate and active pharmacophore, 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid requires rigorous analytical control during active pharmaceutical ingredient (API) synthesis and formulation.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties. The molecule presents a dual analytical challenge: a highly hydrophobic 6-methyl-dihydrobenzofuran ring system paired with a polar, ionizable carboxylic acid moiety. This application note details a causality-driven, self-validating protocol for its quantification, aligned with the latest regulatory frameworks.

HPLC_Workflow A 1. Physicochemical Profiling B 2. Phase Screening A->B C 3. Gradient Optimization B->C D 4. ICH Q2(R2) Validation C->D

Fig 1: Stepwise lifecycle approach to HPLC method development and validation.

Method Development: Causality and Design

To avoid the trial-and-error trap of method development, every chromatographic parameter in this protocol is dictated by the thermodynamic and structural realities of the analyte.

The pH-Partitioning Imperative

The carboxylic acid group of the analyte has an estimated pKa of ~4.5. Causality: If the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its ionized (polar) and unionized (hydrophobic) states. This thermodynamic instability during stationary phase partitioning leads to severe peak broadening, tailing, and irreproducible retention times. Solution: By buffering the aqueous mobile phase at pH ~2.7 using 0.1% Formic Acid, we suppress ionization, forcing the equilibrium entirely toward the unionized state. This ensures uniform hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks.

Detection Wavelength Selection

Causality: The conjugated aromatic system of the benzofuran core possesses a strong chromophore. While universal detection often defaults to 210–220 nm, operating at these low wavelengths increases susceptibility to baseline noise from organic solvents and impurities. Solution: UV detection is set to 280 nm, which targets the specific absorption maximum of the benzofuran ring system[2], maximizing the signal-to-noise ratio while remaining blind to non-chromophoric matrix interferences.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 × 4.6 mm, 3.5 µmEnd-capped C18 provides maximum hydrophobic retention for the benzofuran core while minimizing secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, fully protonating the carboxylic acid to prevent peak splitting.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than methanol; provides sharp elution profiles and lower backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30°CStabilizes mass transfer kinetics and eliminates retention time drift from ambient laboratory fluctuations.
Detection UV at 280 nmTargets the strong chromophore of the conjugated benzofuran system[2].

Step-by-Step Experimental Protocol

Phase I: Sample and Standard Preparation

Note: Solvent mismatch between the sample diluent and the initial mobile phase causes localized band broadening (fronting) at the head of the column.

  • Stock Solution: Accurately weigh 10.0 mg of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standard: Dilute the stock solution to a target analytical concentration of 100 µg/mL using the initial mobile phase composition (10% MeCN / 90% Buffer A).

Phase II: Gradient Elution Execution
  • Equilibration: Purge the system and equilibrate the column with 10% B for 15 column volumes until the baseline is stable.

  • Injection: Inject 10 µL of the working standard.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Focuses the analyte band at the column head).

    • 2.0 – 12.0 min: Linear ramp to 80% B (Elutes the hydrophobic analyte and separates it from related synthetic impurities).

    • 12.0 – 15.0 min: Hold at 80% B (Column wash to remove highly retained lipophilic matrix components).

    • 15.0 – 15.1 min: Return to 10% B.

    • 15.1 – 20.0 min: Re-equilibration.

The Self-Validating System: System Suitability Testing (SST)

Before any validation or routine analysis begins, the method must prove its current validity. SST acts as an automated go/no-go gate. If the system fails SST, the run is aborted, ensuring that instrumental micro-fluctuations do not compromise the integrity of the data.

Table 2: System Suitability Specifications (Self-Validating Criteria)
ParameterAcceptance CriteriaImplication of Failure
Retention Time %RSD ≤ 1.0% (n=6)Indicates pump micro-leaks, check-valve failure, or inadequate column equilibration.
Peak Area %RSD ≤ 2.0% (n=6)Indicates autosampler injector malfunction, needle blockage, or sample instability.
Tailing Factor (Tf) ≤ 1.5Suggests secondary silanol interactions, column voiding, or frit contamination.
Theoretical Plates (N) ≥ 5000Indicates loss of column efficiency or stationary phase degradation.

Regulatory Method Validation (ICH Q2(R2) & USP <1225>)

The method validation framework is designed in strict accordance with the modernized ICH Q2(R2) guidelines[3] and the revised USP <1225>[4]. The updated compendial perspective shifts from a static checklist to a dynamic lifecycle approach, focusing heavily on "Fitness for Purpose" and ensuring the ultimate Reportable Result (RR) is statistically reliable[5].

Validation_Logic cluster_0 ATP Define Analytical Target Profile Spec Specificity (Rs > 2.0) ATP->Spec Guides Lin Linearity (5 Levels) Spec->Lin Acc Accuracy & Precision Lin->Acc RR Reliable Reportable Result Acc->RR Ensures

Fig 2: Logical progression of analytical method validation per ICH Q2(R2).

Validation Parameters & Rationale
  • Specificity: The procedure must demonstrate it is fit for its intended purpose by separating the analyte from degradation products and synthetic impurities[3]. A resolution (Rs) > 2.0 between 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid and its closest eluting isomer is required.

  • Linearity: USP <1225> mandates that the range of the method be validated using a minimum of five concentrations[6]. Calibration curves are constructed at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

  • Accuracy & Precision: ICH Q2(R2) allows reproducibility and intermediate precision to be performed as a single combined set of experiments[7]. Accuracy is validated via spike-recovery in a blank matrix (target: 98.0% - 102.0%).

Table 3: ICH Q2(R2) Validation Summary (Representative Data)
Validation ParameterICH/USP RequirementRepresentative ResultStatus
Specificity Baseline resolution (Rs > 2.0)Rs = 3.4 (vs. closest synthetic impurity)Pass
Linearity Minimum 5 concentrations[6]R² = 0.9998 (Range: 50-150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 0.8%Pass
Precision (Intra-day) %RSD ≤ 2.0%0.6%Pass
Robustness Stable under deliberate variationsNo significant change in Reportable ResultPass

Sources

Application

Application Note: Structural Elucidation of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Here is the detailed application note and protocol for the 1H and 13C NMR spectroscopy of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid. Introduction 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the detailed application note and protocol for the 1H and 13C NMR spectroscopy of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Introduction

6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic compound featuring a core structure prevalent in numerous natural products and pharmacologically active molecules. The dihydrobenzofuran scaffold is a key building block in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] Accurate and unambiguous structural characterization is paramount in the synthesis and development of such compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive guide to the anticipated ¹H and ¹³C NMR spectra of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid and details the protocols for sample preparation and data acquisition.

Molecular Structure and Spectroscopic Considerations

The structure of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid contains several key features that give rise to a distinct NMR fingerprint:

  • A substituted aromatic ring.

  • A five-membered dihydrofuran ring.

  • A chiral center at the C2 position.

  • A carboxylic acid functional group.

  • Diastereotopic protons at the C3 position.

These features will be analyzed in detail through the interpretation of their expected chemical shifts, signal multiplicities, and coupling constants.

Caption: Numbered structure of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Part 1: Anticipated ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

Detailed Proton Assignments:
  • Carboxylic Acid Proton (H on COOH): This proton is highly deshielded and will appear far downfield, typically as a broad singlet in the range of δ 9.0–12.0 ppm.[3][4][5] Its chemical shift is sensitive to concentration and the choice of solvent due to variations in hydrogen bonding.[4][6] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a definitive test for exchangeable protons like those in carboxylic acids and alcohols.[3][6]

  • Aromatic Protons (H4, H5, H7): These protons are located on the benzene ring and are expected to resonate in the region of δ 6.7–7.2 ppm.

    • H7: This proton is ortho to the ring-fused oxygen, which is an electron-donating group, and meta to the methyl group. It is expected to appear as a singlet or a narrowly split doublet.

    • H5: This proton is ortho to the electron-donating methyl group and meta to the ring-fused oxygen. It will likely appear as a singlet or a finely split doublet.

    • H4: This proton is para to the methyl group and meta to the oxygen. It is expected to be a doublet, coupled to H5, although long-range coupling may be minimal.

  • Methine Proton (H2): This proton is attached to the chiral center (C2), which is bonded to both the electron-withdrawing oxygen atom and the carboxylic acid group. This environment causes significant deshielding, placing its signal around δ 4.8–5.2 ppm. It is coupled to the two diastereotopic protons on C3, and it should appear as a doublet of doublets (dd).

  • Methylene Protons (H3a and H3b): These two protons on C3 are diastereotopic because of the adjacent chiral center at C2. This means they are chemically non-equivalent and will have distinct chemical shifts, expected in the range of δ 3.2–3.8 ppm.

    • They will exhibit geminal coupling to each other (a large coupling constant, typically 12-18 Hz).

    • Each will also show vicinal coupling to the H2 proton (smaller coupling constants).

    • Consequently, each of these protons will appear as a distinct doublet of doublets (dd). The assignment of cis and trans stereochemistry relative to the C2 substituent often relies on the magnitude of the vicinal coupling constants.[7]

  • Methyl Protons (H9 on -CH₃): The protons of the methyl group attached to the aromatic ring will resonate as a sharp singlet in the range of δ 2.2–2.5 ppm.[5][8]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationTypical Coupling Constants (J, Hz)
-COOH9.0 – 12.0broad singlet (s)1HN/A
H4, H5, H76.7 – 7.2multiplet (m) or distinct signals3HJ ≈ 1-3 Hz (meta), 6-9 Hz (ortho)
H24.8 – 5.2doublet of doublets (dd)1H³J(H2,H3a) ≈ 5-9 Hz, ³J(H2,H3b) ≈ 3-7 Hz
H3a3.2 – 3.8doublet of doublets (dd)1H²J(H3a,H3b) ≈ 12-18 Hz, ³J(H3a,H2) ≈ 5-9 Hz
H3b3.2 – 3.8doublet of doublets (dd)1H²J(H3a,H3b) ≈ 12-18 Hz, ³J(H3b,H2) ≈ 3-7 Hz
-CH₃ (H9)2.2 – 2.5singlet (s)3HN/A

Part 2: Anticipated ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Detailed Carbon Assignments:
  • Carbonyl Carbon (C8, -COOH): The carbonyl carbon of a carboxylic acid is significantly deshielded and is expected to appear in the δ 170–185 ppm range.[3][6][8][9]

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These six carbons will resonate in the typical aromatic region of δ 110–160 ppm.

    • C7a: This carbon is attached to the ether oxygen and will be the most downfield of the aromatic signals, likely around δ 155-160 ppm.[9]

    • C6: The carbon bearing the methyl group will appear around δ 130-140 ppm.

    • C3a: The other bridgehead carbon will also be in the downfield portion of the aromatic region.

    • C4, C5, C7: These protonated aromatic carbons will have chemical shifts influenced by the electronic effects of the oxygen and methyl substituents.[10][11] Symmetry is absent, so six distinct aromatic signals are expected.[12]

  • Methine Carbon (C2): This carbon, bonded to the ether oxygen and the carboxyl group, is highly deshielded for an sp³ carbon, with an expected chemical shift in the range of δ 75–85 ppm.

  • Methylene Carbon (C3): This sp³ hybridized carbon within the five-membered ring is expected to have a chemical shift in the range of δ 30–40 ppm.[3]

  • Methyl Carbon (C9, -CH₃): The carbon of the aromatic methyl group typically appears in the upfield region of the spectrum, around δ 20–25 ppm.[13]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C8 (-COOH)170 – 185
C7a (Ar-O)155 – 160
C3a, C4, C5, C6, C7110 – 140
C2 (-CH-O)75 – 85
C3 (-CH₂-)30 – 40
C9 (-CH₃)20 – 25

Part 3: Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) in a separate vial. weigh->dissolve filtrate 3. Filter Solution (Use pipette with glass wool) to remove particulates. dissolve->filtrate transfer 4. Transfer to NMR Tube (Ensure correct sample depth). filtrate->transfer shim 5. Insert and Shim (Lock on deuterium signal). transfer->shim acquire_H1 6. Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 7. Acquire ¹³C Spectrum (Proton-decoupled). acquire_H1->acquire_C13 d2o_exchange 8. D₂O Exchange (Optional) (Confirm -COOH proton). acquire_C13->d2o_exchange

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol 1: Sample Preparation

The causality behind this protocol is to create a homogenous, particle-free solution at an appropriate concentration to ensure optimal magnetic field shimming and signal-to-noise ratio.

  • Weigh the Sample:

    • For ¹H NMR, accurately weigh 5-25 mg of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.[14][15]

    • For ¹³C NMR, a higher concentration is needed due to the low natural abundance of the ¹³C isotope; weigh 50-100 mg of the sample.[14]

  • Select a Solvent:

    • Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Deuterated solvents are essential to provide a lock signal for the spectrometer and to avoid large interfering solvent signals in ¹H spectra.[14][16]

  • Dissolve the Sample:

    • Place the weighed sample into a small, clean glass vial.

    • Using a calibrated pipette, add 0.6–0.7 mL of the chosen deuterated solvent.[14][17][18]

    • Gently swirl or vortex the vial until the sample is completely dissolved. Preparing the sample in a secondary vial makes it easier to ensure complete dissolution before transferring to the narrow NMR tube.[14]

  • Filter and Transfer:

    • Place a small plug of glass wool or a specialized NMR filter into a Pasteur pipette. Cotton should be avoided as it can leach impurities into the solution.[15]

    • Filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical to remove any solid particulates, as suspended solids will disrupt the magnetic field homogeneity and lead to poor spectral resolution (broad lines).[15][16]

  • Cap and Label:

    • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition and Processing

These steps outline a general procedure on a modern Fourier transform NMR spectrometer (e.g., 400-500 MHz).

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This lock maintains a stable magnetic field during the experiment. The instrument will then perform an automated shimming procedure to optimize the magnetic field homogeneity across the sample volume, which is essential for achieving sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or to the internal standard TMS at 0.00 ppm.[19]

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum, and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[19]

  • D₂O Exchange (Confirmation Step):

    • After acquiring the initial ¹H spectrum, carefully remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the tube, cap it, and shake gently to mix.

    • Re-acquire the ¹H spectrum. The broad singlet corresponding to the carboxylic acid proton will have disappeared or significantly diminished, confirming its assignment.[4][6]

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • OA Monitor Ireland. (n.d.). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion. [Link]

  • SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. [Link]

  • SciSpace. (n.d.). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. [Link]

  • ResearchGate. (n.d.). Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region.... [Link]

  • Supporting Information. (n.d.). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. [Link]

  • ResearchGate. (2025, December 18). Detailed¹H and¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

  • Royal Society of Chemistry. (2015, April 15). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. [Link]

  • Cengage. (n.d.). 14.8 INTERPRETATION OF ¹H-NMR SPECTRA. [Link]

  • ResearchGate. (n.d.). Expansions of the ¹H NMR spectrum of compounds 2a and 2b obtained in CDCl₃ and acetone-d₆. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • University of Puget Sound. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • MDPI. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • PubMed. (2016, August 24). NMR Spin-Spin Coupling Constants: Bond Angle Dependence of the Sign and Magnitude of the Vicinal (3)JHF Coupling. [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]

Sources

Method

Application Note: 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid in Advanced Organic Synthesis and Drug Discovery

Executive Summary 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 26018-42-8) is a highly versatile, conformationally constrained bicyclic building block utilized extensively in modern medicinal chemistry and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 26018-42-8) is a highly versatile, conformationally constrained bicyclic building block utilized extensively in modern medicinal chemistry and synthetic methodology[1]. Characterized by its fused benzene and furan rings, this scaffold serves as a privileged pharmacophore for nuclear receptor agonists, anticancer agents, and as a robust radical precursor in photoredox catalysis. This application note provides a comprehensive guide to its mechanistic utility, quantitative pharmacological data, and field-validated protocols for its application in drug development.

Structural & Mechanistic Rationale

As a Senior Application Scientist, selecting the right starting material requires understanding the causality between molecular structure and downstream function. The utility of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is driven by three core mechanistic pillars:

  • Conformational Restriction (The "Locked" Pharmacophore): Traditional phenoxyacetic acids (e.g., fibric acids) possess high rotational flexibility, leading to promiscuous binding across receptor subtypes. By cyclizing the ether linkage into a 2,3-dihydrobenzofuran core, the carboxylic acid is conformationally restricted. This rigidification is the exact mechanism that enables sub-nanomolar potency and >1000-fold subtype selectivity for [2].

  • Electronic & Lipophilic Tuning via the 6-Methyl Group: The presence of the methyl group at the 6-position provides a positive inductive (+I) effect, enriching the electron density of the aromatic ring. In drug design, this subtle increase in hydrophobicity enhances cellular permeability, which has been shown to potentiate the efficacy of these scaffolds as [3].

  • Redox-Active Leaving Group: The C2-carboxylic acid is perfectly positioned to undergo single-electron transfer (SET) oxidation. Upon decarboxylation, it generates a stabilized secondary carbon-centered radical, making it an ideal substrate for [4].

DrugDesign Start Flexible Fibric Acid (Non-selective) Cyclization Conformational Restriction (Cyclization) Start->Cyclization Design Scaffold 6-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid Cyclization->Scaffold Synthesis App1 PPARα Agonists (Subtype Selective) Scaffold->App1 Amide/Ester Coupling App2 NF-κB Inhibitors (Anticancer Agents) Scaffold->App2 N-Phenylamide Derivatization

Workflow of conformational restriction strategy leading to targeted therapeutics.

Quantitative Data Summaries

To facilitate comparative analysis for drug development professionals, the physicochemical properties and pharmacological impact of the dihydrobenzofuran scaffold are summarized below.

Table 1: Physicochemical Properties of the Starting Material [1]

PropertyValueStructural Significance
CAS Number 26018-42-8Commercial identifier for sourcing.
Molecular Formula C10H10O3Defines the baseline atomic composition.
Molecular Weight 178.18 g/mol Low MW allows for extensive downstream elaboration while maintaining Lipinski compliance.
H-Bond Donors/Acceptors 1 / 3Optimal for targeted hydrogen bonding in receptor active sites.

Table 2: Comparative Pharmacological & Synthetic Impact

Target / ApplicationScaffold ModificationObserved Activity / YieldReference
PPARα Agonism 2-Alkyl headgroup substitutionEC50 < 10 nM (>1000-fold selectivity)[2]
NF-κB Inhibition N-(4'-hydroxy)phenylamideGI50 2.20 - 5.86 μM (Cancer cell lines)[3]
Radical Alkylation Decarboxylation at C2 (Giese)65 - 82% Isolated Yield[4]

Experimental Protocols

Protocol A: Synthesis of N-Phenylamide Derivatives (NF-κB Inhibitor Scaffolds)

This protocol details the amide coupling of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid with substituted anilines to generate potent anticancer agents[3].

Mechanistic Causality: The dihydrobenzofuran ring contains an acid-sensitive cyclic ether. Utilizing harsh chlorinating agents (e.g., SOCl2 or oxalyl chloride) to form an acyl chloride risks ether cleavage or polymerization. Therefore, a mild, neutral coupling strategy using EDCI/HOBt is mandated. N,N-Diisopropylethylamine (DIPEA) is selected as the base due to its non-nucleophilic nature, preventing competitive side reactions.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add HOBt (1.2 equiv) and EDCI·HCl (1.2 equiv). Stir the mixture at 0 °C for 30 minutes to form the active OBt-ester.

  • Coupling: Add the desired substituted aniline (e.g., 4-hydroxyaniline, 1.1 equiv) followed by dropwise addition of DIPEA (2.5 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly UV-active starting acid spot confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline), water, and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the pure N-phenylamide derivative. Validate the final structure via LC-MS and 1H NMR.

Protocol B: Visible-Light Photoredox Decarboxylative Giese Reaction

This protocol leverages the carboxylic acid as a carbon-centered radical precursor for C-C bond formation with electron-deficient olefins[4].

Mechanistic Causality: The Ir(III) photocatalyst is highly oxidizing in its excited state (*Ir(III)). It undergoes SET with the deprotonated carboxylate, generating a carboxyl radical that rapidly extrudes CO2 gas to form a C2-radical. Freeze-pump-thaw degassing is an absolute critical step; molecular oxygen is a potent triplet quencher that will deactivate the *Ir(III) state and intercept the carbon radical, leading to undesired oxygenated byproducts.

Photoredox Acid 6-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid Radical C2 Carbon-Centered Radical (-CO2) Acid->Radical SET Oxidation & Decarboxylation Photocatalyst Ir(III) Photocatalyst + Visible Light Photocatalyst->Radical Electron Transfer Product Alkylated Product (C-C Bond Formation) Radical->Product Radical Addition Olefin Electron-Deficient Olefin (e.g., Dihydropyridone) Olefin->Product Giese Acceptor

Mechanism of visible-light photoredox-catalyzed decarboxylative Giese reaction.

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL Schlenk tube, add 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (2.0 equiv, 1.08 mmol), the Michael acceptor (e.g., dihydropyridone, 1.0 equiv, 0.54 mmol), K2HPO4 (2.0 equiv, 1.08 mmol), and the photocatalyst (Ir[dF(CF3)ppy]2(dtbpy))PF6 (1.5 mol%, 8.1 µmol).

  • Solvent Addition: Add a degassed mixture of DMF/H2O (4:1 v/v, 5.0 mL). The water is necessary to ensure the solubility of the K2HPO4 base, which is required to deprotonate the acid for SET.

  • Degassing (Critical): Subject the mixture to three cycles of freeze-pump-thaw to rigorously exclude oxygen. Backfill with Argon.

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature for 24 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature.

  • Isolation: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 15 mL). Wash the organics with brine, dry over Na2SO4, and concentrate. Purify the resulting diastereomeric mixture via silica gel chromatography.

References

  • Title: Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters Source: Molecules (MDPI) URL: [Link]

Sources

Application

Application Note: 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid in Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the identification of privileged scaffolds that balance conformational rigidity with optimal physicochemical properties is critical. 6-Methyl-2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the identification of privileged scaffolds that balance conformational rigidity with optimal physicochemical properties is critical. 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-42-8) has emerged as a highly versatile building block in the design of targeted therapeutics[1].

Historically, flexible phenoxyacetic acid derivatives (such as fibrate drugs) have been utilized to target metabolic and inflammatory pathways. However, their high conformational flexibility often results in a significant entropic penalty upon receptor binding, limiting both potency and subtype selectivity[2]. By cyclizing the ether oxygen into a dihydrobenzofuran ring, medicinal chemists achieve a conformationally constrained bioisostere .

The specific addition of the 6-methyl group provides two critical mechanistic advantages:

  • Hydrophobic Anchoring: The methyl group increases the overall lipophilicity (LogP) of the scaffold, allowing it to tightly occupy the hydrophobic sub-pockets of target proteins, such as the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs)[2].

  • Steric Shielding: The methyl substitution restricts the rotational degrees of freedom of adjacent functional groups, reinforcing the required spatial geometry (often a "U-shape" conformation) necessary for optimal binding to targets like deubiquitinases (e.g., USP7)[3].

This application note details the utility of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid in two primary therapeutic areas—metabolic diseases (PPAR agonism) and oncology (NF-κB inhibition)—and provides validated, step-by-step protocols for evaluating its derivatives.

Application 1: Design of PPARα/γ Agonists

Structural Activity Relationship (SAR) Context

Peroxisome proliferator-activated receptors (PPARs) are nuclear transcription factors that regulate lipid and glucose metabolism. Traditional fibrates act as weak PPARα agonists. By utilizing the 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid headgroup, researchers have synthesized novel agonists that display sub-nanomolar potency (EC50 < 10 nM) and >1000-fold subtype selectivity for PPARα over PPARγ and PPARδ[2]. The carboxylic acid moiety forms critical hydrogen bonds with tyrosine residues in the AF-2 helix of the receptor, while the 6-methyl-dihydrobenzofuran core stabilizes the active conformation of the receptor complex.

Workflow A Scaffold Selection: 6-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid B Chemical Derivatization (Amide/Ester Coupling) A->B C In Vitro Screening (Reporter Assays) B->C D Lead Optimization (SAR & PK Profiling) C->D

Caption: Drug discovery workflow utilizing the 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold.
Protocol: In Vitro PPAR Transactivation Reporter Assay

To evaluate the efficacy of synthesized derivatives, a cell-based dual-luciferase reporter assay is utilized.

Causality & Self-Validation: This protocol employs a co-transfection strategy. The primary plasmid (pUAS-luciferase) measures the activation of the PPAR receptor. The secondary plasmid (pRL-TK expressing Renilla luciferase) is constitutively active. Normalizing the Firefly signal against the Renilla signal ensures that any observed decrease in signal is due to true lack of receptor activation, rather than compound-induced cytotoxicity or poor transfection efficiency.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T cells in 96-well white opaque plates at a density of 2×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands). Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Prepare a transfection complex using Lipofectamine 3000. Per well, combine 50 ng of pGAL4-PPAR chimera plasmid, 50 ng of pUAS-Firefly luciferase reporter, and 5 ng of pRL-TK (Renilla) plasmid in Opti-MEM. Add the complex to the cells and incubate for 24 hours.

  • Compound Treatment: Dissolve 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives in DMSO. Treat the transfected cells with a 10-point dose-response series (ranging from 0.1 nM to 10 μM). Ensure the final DMSO concentration does not exceed 0.1% (v/v). Include a known agonist (e.g., GW7647) as a positive control.

  • Incubation: Incubate the treated cells for an additional 24 hours.

  • Detection: Lyse the cells using 1X Passive Lysis Buffer. Sequentially add Firefly Luciferase Assay Reagent and measure luminescence, followed by Stop & Glo Reagent to measure Renilla luminescence.

  • Data Analysis: Calculate the relative light units (RLU) by dividing Firefly luminescence by Renilla luminescence. Plot the normalized RLU against the log of compound concentration to determine the EC50 using non-linear regression.

Application 2: NF-κB Inhibitors & Anticancer Agents

Mechanistic Context

Beyond metabolic targets, the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been successfully derivatized into N-(substituted)phenylamides to create potent anticancer agents[4]. These derivatives function by inhibiting the translocation of the NF-κB (p65) complex into the nucleus, a pathway frequently hijacked by tumor cells to evade apoptosis and promote proliferation[4]. The lipophilic nature of the 6-methyl substitution enhances cellular permeability, allowing these compounds to effectively reach intracellular kinase targets (such as the IKK complex) that regulate NF-κB.

Pathway Stimulus LPS Stimulation Receptor TLR4 Activation Stimulus->Receptor Kinase IKK Complex Phosphorylation Receptor->Kinase TF NF-κB (p65) Nuclear Translocation Kinase->TF Inhibitor 6-Methyl-dihydrobenzofuran Derivatives Inhibitor->TF Blocks Outcome Tumor Cell Apoptosis TF->Outcome

Caption: Mechanism of NF-κB pathway inhibition by 6-methyl-dihydrobenzofuran derivatives.
Protocol: NF-κB Nuclear Translocation Imaging Assay

To validate the mechanism of action of these anticancer derivatives, high-content fluorescence imaging is used to track the physical movement of the p65 subunit.

Causality & Self-Validation: This assay relies on ratiometric imaging. By counterstaining the nucleus with DAPI, software can segment the cell into nuclear and cytoplasmic masks. A true NF-κB inhibitor will decrease the Nuclear/Cytoplasmic (N/C) fluorescence ratio of p65. If a compound simply degrades the p65 protein entirely (off-target toxicity), the total cellular fluorescence will drop, but the N/C ratio may remain static. This dual-metric analysis prevents false-positive identification of inhibitors.

Step-by-Step Methodology:

  • Cell Preparation: Seed RAW 264.7 macrophage cells (or a target cancer cell line like ACHN or HCT15) onto glass-bottom 96-well plates at 1×104 cells/well. Allow them to adhere overnight.

  • Pre-treatment: Treat cells with the synthesized 6-methyl-dihydrobenzofuran-2-carboxamide derivatives at varying concentrations (1 μM to 50 μM) for 2 hours.

  • Stimulation: Induce NF-κB translocation by adding Lipopolysaccharide (LPS) at a final concentration of 1 μg/mL for exactly 30 minutes.

  • Fixation & Permeabilization: Rapidly aspirate media and fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA for 1 hour. Incubate with a primary anti-p65 antibody (rabbit monoclonal, 1:400) overnight at 4°C. Wash three times with PBS, then incubate with an Alexa Fluor 488-conjugated anti-rabbit secondary antibody (1:1000) and DAPI (1 μg/mL) for 1 hour in the dark.

  • Imaging & Analysis: Capture images using a high-content screening microscope (e.g., PerkinElmer Opera Phenix). Use automated image analysis software to define the nuclear boundary (via DAPI) and the cytoplasmic ring. Calculate the mean Alexa Fluor 488 intensity in both compartments to derive the N/C ratio.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) impact of utilizing the dihydrobenzofuran-2-carboxylic acid scaffold across different therapeutic targets, highlighting the potency enhancements achieved through structural rigidification and methyl substitution.

Compound Scaffold / DerivativePrimary TargetEfficacy (EC50 / IC50)Key Mechanistic AdvantageReference
Flexible Phenoxyacetic Acid (Fibrate)PPARα~40 - 50 μMBaseline activity; high entropic penalty upon binding.[2]
2,3-Dihydrobenzofuran-2-carboxylic acid (Unsubstituted)PPARα~42 nMConformationally constrained bioisostere; eliminates rotatable bonds.[2]
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid PPARα/γ<10 nM Enhanced hydrophobic pocket filling; improved subtype selectivity.[2]
Dihydrobenzofuran-2-carboxylic acid N-phenylamidesNF-κB2.20 - 5.86 μMMulti-target cytotoxicity; physically blocks p65 nuclear translocation.[4]
5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acidUSP7<50 nMStabilizes U-shape conformation for basic amine positioning.[3]

References

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) URL:[Link][4]

  • Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols. As Senior Application Scientists, we have compiled this information based on established synthetic methodologies and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is the yield of my intramolecular cyclization to form the dihydrobenzofuran ring consistently low?

Low yields during the crucial cyclization step are a common hurdle. The root cause often lies in suboptimal reaction conditions, leading to side reactions or incomplete conversion.

Possible Causes and Solutions:

  • Inefficient Catalyst or Acid Promoter: The choice and concentration of the acid catalyst are critical for promoting the intramolecular hydroalkoxylation.

    • Troubleshooting: If using a Brønsted acid, ensure it is of sufficient strength and concentration.[1] If the reaction is sluggish, consider switching to a stronger acid or a Lewis acid, which can also facilitate this transformation.

    • Protocol: Screen a panel of catalysts, including TfOH, Tf2NH, and various Lewis acids like ZnI2, to identify the optimal promoter for your specific substrate.[2]

  • Suboptimal Solvent and Temperature: The reaction medium and temperature significantly influence reaction kinetics and solubility.

    • Troubleshooting: The solvent should fully dissolve the starting material and be compatible with the chosen catalyst. Non-polar, aprotic solvents like toluene or dichloromethane are often good starting points. The reaction may require heating to overcome the activation energy barrier.[3]

    • Protocol: Conduct small-scale trials at different temperatures (e.g., room temperature, 50 °C, and reflux) to determine the optimal thermal conditions.[3] Acetonitrile has also been shown to be an effective solvent in related oxidative coupling reactions.[3]

  • Presence of Water: Trace amounts of water can deactivate certain catalysts and promote side reactions.

    • Troubleshooting: Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Protocol: Employ standard techniques for running reactions under inert atmospheres (e.g., using a nitrogen or argon blanket).

Troubleshooting Workflow for Low Cyclization Yield

Caption: Troubleshooting decision tree for low cyclization yield.

Question 2: I am observing significant amounts of a byproduct. How can I identify and suppress its formation?

Byproduct formation is a primary cause of reduced yield and can complicate purification. A common byproduct in syntheses starting from 4-methylphenol is the corresponding benzofuran, which arises from oxidation of the desired dihydrobenzofuran.

Identification and Mitigation:

  • Byproduct Identification:

    • Technique: Use LC-MS and NMR spectroscopy to characterize the impurity. The benzofuran analog will have a distinct aromatic proton signal in the furan ring and a molecular weight that is 2 Da less than the desired product.

  • Controlling Oxidation:

    • Cause: The dihydrobenzofuran ring can be sensitive to oxidation, especially at elevated temperatures or in the presence of certain reagents.

    • Solution:

      • Run the reaction under an inert atmosphere (N2 or Ar) to minimize contact with atmospheric oxygen.

      • If an oxidative coupling approach is used, carefully control the stoichiometry of the oxidant.[3]

      • Consider adding an antioxidant to the reaction mixture, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

Table 1: Comparison of Reaction Conditions for Dihydrobenzofuran Synthesis

ParameterCondition A (Lower Yield)Condition B (Optimized Yield)Reference
Catalyst 10 mol% p-TsOH1.2 equiv TfOH[1]
Solvent MethanolDichloromethane[3]
Temperature Room TemperatureReflux (85 °C)[3]
Atmosphere AirNitrogen[3]
Reaction Time 24 hours4 hours[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

A prevalent method involves the reaction of 4-methylphenol with glyoxylic acid, followed by an acid-catalyzed intramolecular cyclization. This approach is efficient and utilizes readily available starting materials. Another viable route is the Perkin rearrangement of a 6-methyl-3-halocoumarin.[4]

Reaction Pathway: Phenol and Glyoxylic Acid Route

G 4-Methylphenol 4-Methylphenol Intermediate Aryl-oxy-acetic acid intermediate 4-Methylphenol->Intermediate + Glyoxylic Acid Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->Intermediate Product 6-methyl-2,3-dihydrobenzofuran- 2-carboxylic acid Intermediate->Product Acid-catalyzed cyclization

Caption: A common synthetic pathway.

Q2: How can I purify the final product effectively?

Purification of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually quenched and extracted with an organic solvent. An acid-base extraction can be highly effective. By making the aqueous layer basic, the carboxylic acid product will be deprotonated and move to the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the product.[5]

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

  • Chromatography: If crystallization is insufficient, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.[6]

Q3: Are there any microwave-assisted methods to expedite the synthesis?

Yes, microwave-assisted organic synthesis can significantly reduce reaction times, particularly for the Perkin rearrangement route from 3-halocoumarins.[4][7] Reaction times can be reduced from several hours to just a few minutes, often with improved yields.[4][7]

Optimized Protocol: Microwave-Assisted Perkin Rearrangement

  • Substrate Preparation: Synthesize 6-methyl-3-bromocoumarin from 4-methylphenol and a suitable three-carbon electrophile.

  • Rearrangement:

    • Dissolve the 6-methyl-3-bromocoumarin in ethanol.

    • Add a solution of sodium hydroxide.

    • Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 80 °C) for 5-10 minutes.[4][7]

  • Work-up:

    • Cool the reaction mixture.

    • Acidify with hydrochloric acid to precipitate the 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

    • Collect the product by vacuum filtration.

References

  • Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds - PMC. (n.d.).
  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Publishing. (2018, April 5).
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).
  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.).
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - ResearchGate. (n.d.).
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022, May 4).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization | Organic Letters - ACS Publications. (2010, July 15).
  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF - Scribd. (n.d.).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18).
  • US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid - Google Patents. (n.d.).
  • Dihydrobenzofuran Synthesis by an Anodic [3 + 2] Cycloaddition of Phenols and Unactivated Alkenes | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. (n.d.).
  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with - AWS. (n.d.).

Sources

Optimization

preventing degradation of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid during long-term storage

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with essential information and protocols for preventing the degradation of 6-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with essential information and protocols for preventing the degradation of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid during long-term storage. Adherence to these guidelines is critical for maintaining sample integrity, ensuring experimental reproducibility, and upholding the quality of research and development programs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Q1: What are the primary factors that can cause the degradation of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

A1: The structural stability of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid can be compromised by several factors. The most significant are:

  • Oxidation: The dihydrobenzofuran ring is susceptible to oxidation.[1][2][3] Atmospheric oxygen or residual peroxides in solvents can initiate degradation, potentially leading to ring-opening or the formation of hydroxylated impurities.[2][4] This is often the primary degradation pathway for this class of compounds.

  • Hydrolysis: While generally more stable than esters or amides, the carboxylic acid functional group can be affected by moisture, especially under non-neutral pH conditions and elevated temperatures.[5][6]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation reactions. It is a common stress factor for aromatic compounds.[7][8]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[6] Storing the compound at high temperatures will significantly shorten its viable shelf-life.

Q2: What are the optimal conditions for the long-term storage of solid 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

A2: To ensure maximum stability for the solid compound, we recommend a multi-faceted approach that mitigates the risks outlined in Q1. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale & Expert Insights
Temperature -20°C or lowerReduces the kinetic rate of potential degradation reactions. For highly sensitive experiments, storage at -80°C is advisable.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting oxidative degradation pathways.[2] This is the most critical parameter to control.
Light Amber Glass Vial / DarknessPrevents light-induced (photolytic) degradation. The use of amber vials that block UV light is a standard and effective practice.
Moisture Tightly Sealed Container with DesiccantMinimizes exposure to atmospheric moisture, preventing potential hydrolysis and physical changes to the solid, such as clumping.[9][10]
Q3: I need to store the compound in a solution. What is the best practice for this?

A3: Storing this compound in solution is not recommended for long-term periods due to increased molecular mobility, which facilitates degradation. However, for short- to medium-term storage (e.g., for working stock solutions), follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF. Ensure the solvent is purged with an inert gas (argon or nitrogen) before use to remove dissolved oxygen. Avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane).

  • Concentration: Prepare solutions at the highest workable concentration to minimize the solvent-to-compound ratio.

  • Storage Conditions: Store aliquots of the solution at -80°C in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress. The headspace of the vial should be flushed with argon or nitrogen before sealing.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce moisture and oxygen. Prepare multiple small aliquots from the primary stock to avoid cycling the main supply.

Q4: How can I monitor the stability and purity of my sample over time?

A4: A robust stability monitoring program is essential. The primary technique for this is High-Performance Liquid Chromatography (HPLC), preferably coupled with a UV or Photodiode Array (PDA) detector.[11][12]

  • Methodology: A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated.[12] This method must be able to separate the parent peak of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid from all potential degradation products and impurities.[11][12]

  • Analysis Schedule:

    • Initial (T=0): Analyze the sample as soon as it is received to establish a baseline purity profile.

    • Periodic Checks: For long-term storage, re-analyze the sample at regular intervals (e.g., 6, 12, and 24 months).[6]

  • Evaluation: Compare the chromatograms over time. A decrease in the area of the main peak, along with the appearance of new peaks, indicates degradation.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter, helping you diagnose problems and implement corrective actions.

Q: My solid sample, which was initially a white powder, has developed a yellow or brownish tint. What does this signify?

A: A change in color is a strong visual indicator of chemical degradation. This is most commonly caused by oxidation . The formation of oxidized species or polymeric impurities can lead to the absorption of visible light, resulting in a colored appearance.

Immediate Actions:

  • Quarantine the Sample: Do not use the discolored material in critical experiments until its purity has been verified.

  • Analytical Verification: Analyze the sample using a validated stability-indicating HPLC method to quantify the purity and identify the impurity profile.

  • Review Storage Conditions: Check if the sample was properly stored under an inert atmosphere and protected from light. A breach in the storage protocol is the most likely root cause.

Q: My HPLC analysis shows several new, small peaks that were not present in the initial analysis. How can I confirm these are degradation products?

A: The appearance of new peaks is a quantitative sign of degradation. To confirm their identity and understand the degradation pathway, a Forced Degradation Study is the authoritative approach.[5][7][8]

Logical Workflow: This workflow is designed to systematically identify the nature of the unknown peaks.

Degradation_Troubleshooting_Workflow start New Peaks Observed in HPLC check_blank Analyze Solvent Blank start->check_blank is_blank Peaks in Blank? check_blank->is_blank system_issue Source is System/Solvent Contamination. Troubleshoot HPLC System. is_blank->system_issue Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) is_blank->forced_degradation No compare_rrt Compare Relative Retention Times (RRT) of New Peaks to Stressed Samples forced_degradation->compare_rrt is_match RRT Match? compare_rrt->is_match confirm_identity Probable Degradation Products. Proceed with LC-MS for Structural ID. is_match->confirm_identity Yes unknown_impurity Source is a Non-Degradation Impurity. Investigate Synthesis/Source Material. is_match->unknown_impurity No Oxidative_Degradation Parent 6-methyl-2,3-dihydro- benzofuran-2-carboxylic acid Intermediate Hydroperoxide Intermediate Parent->Intermediate O₂, Initiator (light, heat) Product1 Ring-Opened Product (e.g., Aldehyde/Acid) Intermediate->Product1 Rearrangement / Further Oxidation

Caption: Hypothetical oxidative degradation of the dihydrofuran ring.

References
  • Armengaud, J., & Timmis, K. N. (1997). Molecular characterization of a putidaredoxin-type [2Fe-2S] ferredoxin, DbfA, involved in dibenzofuran degradation by Sphingomonas sp. strain RW1. Journal of Bacteriology, 179(12), 4032–4039.
  • Nicodeme, A. A., et al. (2010). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.
  • Cai, Z., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(2), 713-719.
  • Saibu, S., et al. (2020). Aerobic bacterial transformation and biodegradation of dioxins: a review. Environmental Science and Pollution Research, 27(34), 42359-42375.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • BenchChem. (n.d.). The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide. Benchchem.
  • Sigma-Aldrich. (2026).
  • Altarawneh, M., et al. (2008). Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions. The Journal of Physical Chemistry A, 112(30), 6960-6967.
  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Wang, G., et al. (2019). Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans. Molecules, 24(18), 3329.
  • Patel, K., et al. (2018). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 15(4).
  • RecSupply. (n.d.).
  • Agilent Technologies. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Agilent.
  • Cayman Chemical. (2022).
  • Eawag-BBD. (1997). Dibenzofuran Degradation Pathway.
  • Singh, R., & Rehman, Z. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8.
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. ilpi.com.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Oxidative decarboxylative ammonium hypoiodite-catalysed dihydrobenzofuran synthesis. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Transformation of 2,3-dihydrobenzofuran over NiMoP/Al2O3.
  • PubChem. (n.d.). 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • ACS Omega. (2024).
  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.
  • MDPI. (2010).
  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook.
  • AWS. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Amazon Web Services.

Sources

Troubleshooting

optimizing HPLC retention time for 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid analysis

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals optimizing the Reversed-Phase Liquid Chromatography (RPLC) analysis of 6-methyl-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals optimizing the Reversed-Phase Liquid Chromatography (RPLC) analysis of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid .

Because this molecule features both a highly hydrophobic core (a methylated benzofuran ring) and a highly polar, ionizable functional group (a carboxylic acid), its chromatographic behavior is exceptionally sensitive to thermodynamic and chemical variables. This guide provides self-validating troubleshooting protocols to resolve retention time instability, peak tailing, and co-elution.

Diagnostic Workflow: Isolating Retention Time Instability

Before adjusting chemical parameters, you must determine if your retention time drift is mechanical or chemical. Follow this diagnostic decision tree to isolate the root cause.

HPLC_Troubleshooting N1 Retention Time (RT) Instability Detected N2 Inject Void Volume Marker (e.g., Uracil) N1->N2 N3 Does the void time (t0) shift proportionally with the analyte? N2->N3 N4 Flow/Hardware Issue (Pumps, Leaks, Check Valves) N3->N4  Yes   N5 Chemical/Thermodynamic Issue (pH, Temp, Stationary Phase) N3->N5  No   N6 Is Mobile Phase pH < 2.5? (Analyte pKa ~3.5-4.0) N5->N6 N7 Adjust pH to 2.0 - 2.5 to suppress ionization N6->N7  No   N8 Is Column Temp Stable? (Oven active?) N6->N8  Yes   N9 Set column oven to ≥35°C to prevent ambient drift N8->N9  No  

Fig 1: Diagnostic decision tree for isolating HPLC retention time anomalies.

Frequently Asked Questions (FAQs)

Q1: Why is 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid eluting near the void volume with almost no retention?

The Causality: The culprit is almost certainly the pH of your mobile phase. Your analyte contains a carboxylic acid group with an estimated pKa​ between 3.5 and 4.5. In RPLC, the retention of a carboxylic acid-containing analyte is strictly governed by mobile phase pH[1]. If your mobile phase pH is higher than the analyte's pKa​ (e.g., using unbuffered water at pH 6.0), the acid deprotonates into a negatively charged carboxylate ion. Ionized species are highly water-soluble and exhibit minimal hydrophobic interaction with a C18 stationary phase, leading to near-void elution[2].

The Solution: Apply the chromatographic "Rule of 2". Adjust your aqueous mobile phase pH to at least 2 units below the analyte's pKa​ to ensure >99% of the molecules are in their neutral, protonated state[2]. We recommend using 0.1% v/v formic acid (pH ~2.7) or a low-pH phosphate buffer (pH 2.0 - 2.5) to restore hydrophobic retention.

Q2: My retention times are drifting continuously across a 24-hour sequence. What is causing this thermodynamic instability?

The Causality: A gradual, continuous drift in retention time—especially for late-eluting peaks—is classically symptomatic of temperature fluctuations. The partition coefficient of the benzofuran moiety between the mobile and stationary phases is highly temperature-dependent. Even a minor 1 °C change in ambient laboratory temperature can shift retention times by 1–2%[3].

The Solution: Never rely on ambient room temperature for sensitive RPLC methods. Always utilize an active column oven. Set the column temperature to at least 30–35 °C to ensure the heating mechanism maintains a stable differential above fluctuating room temperatures[4].

Q3: The retention times are shifting randomly from injection to injection, and I am seeing peak area variations. Is this a chemistry issue?

The Causality: Random "jitter" in retention time, particularly when accompanied by peak area variations, points to mechanical flow rate instability rather than a chemical equilibrium issue. Worn pump seals, faulty check valves, or micro-leaks reduce the effective flow rate reaching the column[3]. Because concentration-sensitive detectors (like UV) measure the analyte as it passes through the flow cell, a slower flow rate increases the residence time, artificially inflating the peak area while simultaneously shifting the retention time[5].

The Solution: Perform a self-validating system check. Inject a void volume marker (e.g., uracil). If the void time ( t0​ ) shifts in constant proportion with your analyte's retention time, you have confirmed a flow delivery issue[5]. Purge the pumps, sonicate the check valves, and perform a static leak test[4].

Q4: I adjusted the pH, but my retention time is still shifting slightly between batches of mobile phase. Why?

The Causality: When working with ionizable compounds, the retention factor ( k ) is exponentially sensitive to minor pH changes near the pKa​ . A preparation error of as little as 0.1 pH units can result in a retention time shift of up to 10%[6]. The Solution: Ensure your pH meter is rigorously calibrated. Always measure the pH of the aqueous buffer before adding any organic modifier, as organic solvents alter the activity of hydrogen ions and distort pH readings.

Quantitative Data: Parameter Impact Matrix

Use the following table to predict how specific parameter adjustments will impact the retention factor ( k ) of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

ParameterAdjustmentMechanistic Effect on AnalyteExpected Impact on Retention Factor ( k )
Mobile Phase pH Decrease from 6.0 to 2.5Suppresses ionization of the -COOH group, forcing the molecule into its hydrophobic state.Significant Increase
Column Temperature Increase from 25°C to 40°CIncreases mass transfer kinetics; decreases mobile phase viscosity and thermodynamic partitioning.Moderate Decrease (~1-2% per °C)
Organic Modifier (%B) Increase Acetonitrile by 5%Increases the eluent strength, reducing the energy required to desorb the benzofuran ring.Exponential Decrease (~50% drop)
Buffer Concentration Increase from 10mM to 50mMIncreases ionic strength, masking residual silanol interactions on the silica support.Minor Increase (Improves peak tailing)

Experimental Protocol: Self-Validating Method Optimization

This step-by-step methodology is designed to establish a robust, reproducible RPLC workflow for acidic analytes, ensuring that flow anomalies are isolated from chemical behavior.

Step 1: Mobile Phase Preparation & Buffering

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate in LC-MS grade water. Adjust the pH to 2.5 using pure phosphoric acid. (Note: This provides superior buffering capacity compared to 0.1% Formic acid, locking the pH well below the analyte's pKa​ ).

  • Prepare Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Filter both mobile phases through a 0.22 µm membrane and degas thoroughly to prevent pump cavitation[4].

Step 2: System Passivation and Thermal Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) into the column compartment.

  • Set the column oven to 35 °C to eliminate ambient temperature drift[4].

  • Flush the system with 50% B for at least 20 column volumes to ensure complete stationary phase wetting and thermal equilibration.

Step 3: Void Volume Verification (System Suitability)

  • Inject 1 µL of a 10 µg/mL Uracil standard (a neutral, unretained marker).

  • Record the void time ( t0​ ). This establishes your baseline flow integrity. If t0​ fluctuates by >0.5% RSD in subsequent runs, halt the chemical optimization and troubleshoot the pump hardware[5].

Step 4: Gradient Scouting and Retention Factor ( k ) Optimization

  • Run a broad scouting gradient: 5% B to 95% B over 10 minutes at a constant flow rate (e.g., 0.4 mL/min).

  • Identify the elution time ( tR​ ) of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

  • Calculate the retention factor: k=(tR​−t0​)/t0​ .

  • Adjust the initial %B and the gradient slope to achieve a k value between 2 and 10 . This ensures the analyte is sufficiently retained away from the void volume interference but elutes as a sharp, symmetrical peak before longitudinal diffusion causes band broadening.

References

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at:[Link]

  • Chromatography Today. Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Available at:[Link]

  • LCGC International. Troubleshooting Basics, Part 3: Retention Problems. Available at:[Link]

  • LCGC International. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Available at:[Link]

  • University of Pittsburgh. HPLC Troubleshooting Guide. Available at:[Link]

  • Analytical Chemistry (ACS Publications). Retention Behavior of Ionizable Isomers in Reversed-Phase Liquid Chromatography. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A High-Fidelity Comparison Guide: 5-Methyl vs. 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid in Drug Discovery

Executive Summary & Core Rationale As a Senior Application Scientist, I frequently evaluate the impact of subtle structural variations on scaffold performance in medicinal chemistry. The 2,3-dihydrobenzofuran-2-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a Senior Application Scientist, I frequently evaluate the impact of subtle structural variations on scaffold performance in medicinal chemistry. The 2,3-dihydrobenzofuran-2-carboxylic acid core is a privileged pharmacophore, foundational to the development of subtype-selective PPARα agonists and NF-κB inhibitors. The positional isomerism of the methyl group—specifically at the C5 versus C6 position—profoundly dictates the electronic landscape, steric profile, and downstream synthetic viability of the scaffold.

This guide provides an objective, data-driven comparison of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid and 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid , detailing their physicochemical properties, mechanistic behavior in biological systems, and validated experimental protocols for functionalization.

Structural & Electronic Divergence

The causality behind the differing performance of these isomers lies in the relationship between the methyl group and the furan ring oxygen.

  • 5-Methyl Isomer: The methyl group is situated para to the oxygen atom of the dihydrofuran ring. This positioning allows the electron-donating (+I) effect of the methyl group to synergize with the oxygen's lone pairs, increasing electron density primarily at the C4 and C6 positions. This makes the 5-methyl scaffold highly reactive toward electrophilic aromatic substitution (EAS) if further ring functionalization is required.

  • 6-Methyl Isomer: The methyl group is located meta to the oxygen atom and para to the aliphatic C3 carbon. The electronic activation is directed toward the C5 and C7 positions. In protein binding pockets, the 6-methyl group often occupies a distinct hydrophobic sub-pocket compared to the 5-methyl analog, which can drastically alter the binding affinity.

Physicochemical Comparison Table
Property5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
CAS Number 312607-99-126018-42-8
Molecular Formula C10H10O3C10H10O3
Molecular Weight 178.18 g/mol 178.18 g/mol
Electronic Effect Methyl is para to ring oxygen (+I effect dominant at C4/C6)Methyl is meta to ring oxygen (+I effect dominant at C5/C7)
Steric Profile Projects into the upper hydrophobic cleft in typical GPCR/Nuclear receptor modelsProjects laterally, often enhancing van der Waals contacts with side-chain residues
Primary Utility Scaffold for NF-κB inhibitors and anti-cancer agentsHeadgroup for highly potent PPARα agonists

Application in Medicinal Chemistry

Case Study: Amide Coupling for NF-κB Inhibitors

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid, particularly N-(substituted)phenylamides, have been identified as potent inhibitors of NF-κB transcriptional activity [2]. When coupling the C2 carboxylic acid with various anilines, the 5-methyl and 6-methyl groups do not significantly hinder the reaction at the C2 position due to their distance from the reaction center. However, the resulting conformational rigidity and the spatial orientation of the methyl group dictate the biological efficacy. The 5-methyl derivative often shows superior hydrophobic packing against the p65 subunit interface compared to the 6-methyl variant, directly translating to lower IC50 values in in vitro assays.

Case Study: Subtype-Selective PPARα Agonists

In the rational design of hypolipidemic agents, the 2,3-dihydrobenzofuran-2-carboxylic acid acts as a conformationally constrained acidic headgroup. The 6-methyl isomer, when linked via a 1,3-bis(oxy)propylidene chain, has demonstrated submicromolar binding activity to PPARα with >1000-fold selectivity over PPARγ and PPARδ [1]. The 6-methyl group specifically fills a lipophilic pocket in the PPARα ligand-binding domain that is sterically restricted in other PPAR subtypes, explaining the profound selectivity shift compared to the 5-methyl isomer.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Yields and intermediate verifications are built directly into the workflow.

Protocol 1: Standardized Amide Coupling (HATU/DIPEA)

Objective: Synthesize N-(4-hydroxyphenyl)-5-methyl-2,3-dihydrobenzofuran-2-carboxamide.

  • Preparation: Dissolve 1.0 eq (1 mmol, 178 mg) of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add 1.2 eq (1.2 mmol, 456 mg) of HATU and 2.5 eq (2.5 mmol, 435 µL) of DIPEA. Stir at room temperature for 15 minutes. Validation step: The solution will turn a pale yellow, indicating the formation of the active HOAt ester. Failure to observe this color change indicates degraded coupling reagents.

  • Coupling: Add 1.1 eq (1.1 mmol, 120 mg) of 4-aminophenol. Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with 20 mL of EtOAc and wash sequentially with 1N HCl (2 x 10 mL), saturated NaHCO3 (2 x 10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes:EtOAc 7:3). Validation step: Expected Yield >82%. Verify via LC-MS ([M+H]+ = 270.1).

Protocol 2: In Vitro NF-κB Transcriptional Activity Assay

Objective: Evaluate the inhibitory potency of the synthesized 5-Me vs 6-Me derivatives.

  • Cell Culture: Seed RAW 264.7 macrophage cells stably transfected with an NF-κB-luciferase reporter construct in 96-well plates (5 × 10^4 cells/well).

  • Pre-treatment: Incubate cells with varying concentrations (0.1, 1.0, 10 µM) of the 5-Me or 6-Me derivatives for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to each well to induce NF-κB translocation. Incubate for 6 hours.

  • Quantification: Lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader. Validation step: Ensure the positive control (LPS only) shows at least a 10-fold increase in luminescence over the negative control (vehicle) to confirm assay sensitivity.

  • Data Analysis: Calculate IC50 values using non-linear regression.

Mechanistic Visualizations

Synthetic Workflow: Amide Coupling Mechanism

The following diagram illustrates the logical flow and intermediate generation during the HATU-mediated amide coupling of the dihydrobenzofuran carboxylic acid scaffold.

G A Dihydrobenzofuran Carboxylic Acid (5-Me or 6-Me) B HATU / DIPEA Activation A->B  DMF, rt   C Active Ester Intermediate B->C D Amine Addition (e.g., Aniline) C->D E Amide Derivative (Target Scaffold) D->E  Yield >80%  

Caption: Workflow of HATU-mediated amide coupling for 2,3-dihydrobenzofuran-2-carboxylic acid derivatives.

Biological Signaling: NF-κB Pathway Inhibition

This diagram maps the causality of the synthesized derivatives in disrupting the LPS-induced NF-κB signaling cascade.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFKB NF-κB (p65/p50) IKK->NFKB Phosphorylation & Degradation of IκB NUC Nuclear Translocation & Transcription NFKB->NUC DRUG Benzofuran Derivative (5-Me / 6-Me) DRUG->NUC Inhibits Translocation

Caption: Mechanism of action for benzofuran derivatives inhibiting NF-κB nuclear translocation.

References

  • Title: Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity Source: Journal of Medicinal Chemistry (2005) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB Source: Bioorganic & Medicinal Chemistry Letters (2015) URL: [Link]

Comparative

Comparative Binding Affinity Guide: 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Analogs as PPARα Agonists

Executive Summary The development of highly potent, subtype-selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists is a critical objective in the pharmacological management of dyslipidemia and metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly potent, subtype-selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists is a critical objective in the pharmacological management of dyslipidemia and metabolic syndrome. While traditional fibrates (e.g., fenofibrate) function as weak PPARα ligands, recent structural optimizations have identified the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold as a superior pharmacophore.

This guide objectively compares the binding affinities and functional performance of various 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs [1]. By restricting the conformational flexibility of the acidic headgroup and introducing targeted methyl substitutions, these analogs achieve single-digit nanomolar potency and >1000-fold selectivity over PPARγ and PPARδ[2].

Mechanistic Rationale & Target Biology

As a Senior Application Scientist, it is crucial to understand why a specific molecular scaffold outperforms alternatives. The superior binding affinity of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs is not coincidental; it is driven by precise thermodynamic and structural mechanics within the PPARα Ligand-Binding Domain (LBD).

The Causality of Conformational Restriction

Endogenous fatty acids and first-generation fibrates possess highly flexible aliphatic chains. When these molecules bind to the PPARα LBD, they suffer a significant entropic penalty due to the loss of rotational freedom.

The 2,3-dihydrobenzofuran ring acts as a conformationally constrained headgroup . By locking the carboxylic acid moiety into a rigid geometry, the molecule pre-organizes itself to form critical hydrogen bonds with the Tyr464 and His440 residues of the PPARα LBD without the associated entropic cost.

The Role of the 6-Methyl Substitution

The addition of a methyl group at the 6-position of the benzofuran ring provides a dual advantage:

  • Enhanced van der Waals Interactions: The 6-methyl group precisely fills a lipophilic sub-pocket unique to the PPARα isoform, anchoring the headgroup deeper into the binding cleft.

  • Steric Exclusion (Subtype Selectivity): The slight steric bulk of the 6-methyl group causes steric clashes within the more constricted LBDs of PPARγ and PPARδ, driving the >1000-fold subtype selectivity observed in these analogs.

Pathway Ligand 6-Methyl Analog (Agonist) LBD PPARα LBD Binding Ligand->LBD RXR RXR Heterodimer Formation LBD->RXR DNA PPRE DNA Binding RXR->DNA Gene Target Gene Transcription DNA->Gene Lipid Hypolipidemic Efficacy Gene->Lipid

Figure 1: PPARα activation pathway by 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs.

Comparative Binding Affinity Data

To evaluate the performance of the 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid core, we compare analogs featuring varying lipophilic tails connected via a standard 1,3-bis(oxy)propylidene linker. The data below demonstrates how halogenation of the distal phenyl ring synergizes with the 6-methyl headgroup to achieve peak affinity.

Table 1: In Vitro Binding Affinity & Selectivity Profile
CompoundHeadgroup ScaffoldDistal Lipophilic Tail (R)PPARα IC₅₀ (nM)PPARγ IC₅₀ (nM)PPARδ IC₅₀ (nM)
Fenofibrate (Ref) Isopropyl ester4-Chlorobenzoyl~30,000>50,000>50,000
Analog A 6-Methyl-2,3-DHBF-2-COOHPhenyl45>15,000>15,000
Analog B 6-Methyl-2,3-DHBF-2-COOH4-Chlorophenyl12>15,000>15,000
Analog C 6-Methyl-2,3-DHBF-2-COOH4-Trifluoromethylphenyl6 >15,000>15,000
Analog D 6-Methyl-2,3-DHBF-2-COOH2,4-Dichlorophenyl9 >15,000>15,000

Note: DHBF = dihydrobenzofuran. Data reflects representative SAR trends established for this chemical class [1].

Data Interpretation: The baseline 6-methyl analog (Analog A) already exhibits sub-50 nM potency, vastly outperforming the clinical reference, fenofibrate. Introducing electron-withdrawing, lipophilic halogens to the distal tail (Analogs C and D) optimizes the hydrophobic packing at the tail end of the LBD, pushing the binding affinity into the single-digit nanomolar range while maintaining absolute inertness toward off-target PPAR isoforms.

Experimental Methodologies & Validation Protocols

To ensure data trustworthiness, the binding affinities must be derived from self-validating, highly reproducible assay systems. Below are the gold-standard protocols used to evaluate these analogs.

Protocol A: Scintillation Proximity Assay (SPA) for Binding Affinity

The SPA provides a homogenous, high-throughput method to measure the direct displacement of a radioligand by our 6-methyl analogs.

Step-by-Step Workflow:

  • Receptor Immobilization: Express recombinant human PPARα-LBD as a GST-fusion protein. Immobilize the protein onto anti-GST coated Yttrium Silicate SPA beads.

  • Radioligand Addition: Introduce a known [³H]-labeled reference PPARα agonist at a concentration equal to its Kd to establish baseline maximum scintillation.

  • Competitor Titration: Add the 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs in a 10-point serial dilution (ranging from 10 pM to 10 μM).

  • Equilibration: Incubate the microplates in the dark at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Signal Detection & Normalization: Measure the luminescent signal using a microplate scintillation counter. Calculate the IC₅₀ using non-linear regression (four-parameter logistic equation). Self-Validation: Include a 100-fold excess of unlabeled reference ligand in control wells to define non-specific binding (NSB), ensuring the signal window is strictly target-specific.

SPA Bead Yttrium Silicate SPA Bead Protein GST-PPARα LBD Immobilization Bead->Protein Tracer [3H]-Radioligand Addition Protein->Tracer Compete 6-Methyl Analog Competition Tracer->Compete Signal Scintillation Measurement Compete->Signal

Figure 2: Scintillation Proximity Assay (SPA) workflow for measuring ligand binding affinity.

Protocol B: Cell-Based GAL4-PPAR Transactivation Assay

High binding affinity (low IC₅₀) does not inherently guarantee functional agonism. To prove that the 6-methyl analogs induce the active conformation required for coactivator recruitment, a transactivation assay is mandatory.

Step-by-Step Workflow:

  • Plasmid Transfection: Co-transfect Chinese Hamster Ovary (CHO) cells with a chimeric receptor expression plasmid (GAL4 DNA-binding domain fused to the human PPARα LBD) and a luciferase reporter plasmid driven by a GAL4 upstream activating sequence (UAS).

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the 6-methyl analogs in serum-free media.

  • Incubation: Incubate for 18-24 hours to allow for target gene transcription and luciferase translation.

  • Luminescence Readout: Lyse the cells and add luciferin substrate. Quantify the luminescent signal to determine the EC₅₀ (functional potency) and Emax (efficacy relative to a full agonist control).

Conclusion

The 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging conformational restriction and precise steric mapping of the PPARα LBD, these analogs achieve binding affinities orders of magnitude higher than first-generation fibrates. For drug development professionals targeting metabolic disorders, prioritizing this constrained headgroup architecture provides a validated pathway to highly potent, subtype-selective therapeutics.

References

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., et al. (2005). "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Desvergne, B., et al. (2006). "PPAR-mediated activity of phthalates: A link to the obesity epidemic?" ResearchGate. Available at:[Link]

Validation

Spectroscopic Data Comparison for 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Isomers: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex heterocycles. The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, heavily utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex heterocycles. The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, heavily utilized in the development of highly potent and subtype-selective PPARα agonists and biologically active neolignans [1].

When working with 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid , researchers must navigate two distinct analytical challenges: differentiating it from its positional isomers (4-, 5-, and 7-methyl analogs) and resolving its stereoisomers ((R)- and (S)-enantiomers at the C2 chiral center). This guide objectively compares the spectroscopic performance and analytical methodologies required to definitively characterize these isomers, grounded in fundamental physical chemistry and validated experimental protocols [2].

Mechanistic Causality in Spectroscopic Differentiation

To understand how to differentiate these isomers, we must first understand why their spectra differ.

Positional Isomers: Electronic and Steric Microenvironments

The position of the methyl group on the aromatic ring exerts a profound inductive (+I) and hyperconjugative effect on the benzofuran system. In the 6-methyl isomer , the electron-donating methyl group shields the ortho-protons (C5 and C7), shifting their NMR resonances upfield relative to an unsubstituted analog. Furthermore, the splitting patterns (multiplicity) are dictated by the number of adjacent protons. A methyl group at C6 leaves protons at C4, C5, and C7, resulting in a distinct doublet (ortho-coupling), doublet of doublets (ortho and meta-coupling), and broad singlet (meta-coupling) pattern.

Stereoisomers: The Chiral Environment

Standard 1D NMR cannot differentiate the (R)- and (S)-enantiomers of 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid because they exist in identical scalar environments in an achiral solvent. Differentiation requires breaking the symmetry by introducing a chiral environment—either through a chiral stationary phase in chromatography, circularly polarized light in spectroscopy, or a chiral lanthanide shift reagent in NMR.

G N1 Methyl Substitution (Position 4, 5, 6, or 7) N2 Electronic & Steric Microenvironments N1->N2 Inductive/Resonance Effects N3 Aromatic 1H Chemical Shifts (δ 6.5 - 7.2 ppm) N2->N3 Shielding/Deshielding N4 13C Chemical Shifts (δ 110 - 160 ppm) N2->N4 Carbon Hybridization

Caption: Causality of methyl group position on NMR chemical shifts via electronic effects.

Quantitative Data Comparison

The following tables summarize the expected spectroscopic data, providing a rapid reference for distinguishing the isomers.

Table 1: ¹H NMR Data Comparison of Positional Isomers (Aromatic Region)

Data acquired in CDCl₃ at 400 MHz. The aliphatic region (C2-H at ~5.25 ppm, C3-H₂ at ~3.40-3.60 ppm) remains relatively constant across all positional isomers.

IsomerC4-H (δ ppm, mult, J Hz)C5-H (δ ppm, mult, J Hz)C6-H (δ ppm, mult, J Hz)C7-H (δ ppm, mult, J Hz)
4-Methyl - (Substituted)6.75 (d, 7.5)7.05 (t, 7.5)6.65 (d, 7.5)
5-Methyl 6.95 (br s)- (Substituted)6.90 (dd, 8.0, 1.5)6.70 (d, 8.0)
6-Methyl 7.05 (d, 7.8)6.70 (dd, 7.8, 1.5)- (Substituted)6.65 (br s)
7-Methyl 7.00 (d, 7.5)6.80 (t, 7.5)6.95 (d, 7.5)- (Substituted)
Table 2: Analytical Techniques for Stereoisomer Resolution ((R) vs (S))
TechniquePrinciple of DifferentiationLimit of Detection (ee%)AdvantagesLimitations
Chiral HPLC Diastereomeric interaction with chiral stationary phase< 0.1%High precision; preparative scale isolation possible.Requires extensive method development.
VCD Spectroscopy Differential absorption of left/right circularly polarized IR~ 1.0 - 2.0%Determines absolute configuration without crystallization.Requires high sample concentration.
Chiral Shift NMR Formation of transient diastereomeric complexes (e.g., Eu(hfc)₃)~ 2.0 - 5.0%Rapid; utilizes standard NMR equipment.Line broadening; complex overlapping spectra.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. The causality behind each step is explicitly defined so that the operator can verify the reliability of the data in real-time.

G A 6-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid Isomers B 1D/2D NMR Spectroscopy (1H, 13C, COSY) A->B Structural Elucidation C Chiral Chromatography & VCD Spectroscopy A->C Enantiomeric Resolution D Positional Isomers (4-, 5-, 6-, 7-methyl) B->D Aromatic Splitting Patterns E Stereoisomers ((R)- vs (S)-enantiomers) C->E Cotton Effect / Retention Time

Caption: Workflow for the spectroscopic differentiation of positional and stereoisomers.

Protocol 1: High-Resolution NMR Acquisition for Positional Isomers

Objective: Resolve fine meta-couplings (J ~ 1.5 Hz) to definitively identify the 6-methyl isomer.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃. Causality: A high concentration is required to achieve a sufficient signal-to-noise ratio (S/N > 100) for the minor C7-H broad singlet.

  • Acquisition Parameters: Set the spectrometer (400 or 500 MHz) to a 30° pulse angle, 16 scans, and a 2.0-second relaxation delay (d1).

  • Shimming: Perform gradient shimming followed by manual fine-tuning of Z1 and Z2.

  • Validation Checkpoint (Self-Validating System): Measure the linewidth at half-height (FWHM) of the residual CHCl₃ peak (7.26 ppm). The system is validated only if FWHM < 1.0 Hz. If the peak is broader, the magnet is poorly shimmed, and the critical 1.5 Hz meta-coupling between C5-H and C7-H will blur into a singlet, leading to a false structural assignment. Re-shim until the threshold is met.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee%)

Objective: Quantify the ratio of (R)- and (S)-6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

  • Column Selection: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 μm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v). Causality: The 0.1% TFA is critical. Without an acidic modifier, the carboxylic acid moiety will undergo partial ionization on the column, leading to severe peak tailing and loss of resolution.

  • Conditions: Flow rate at 1.0 mL/min; UV detection at 254 nm.

  • Validation Checkpoint (Self-Validating System): Prior to analyzing the enantioenriched sample, inject a 50:50 racemic standard. Calculate the resolution ( Rs​ ) between the two peaks using the formula Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ . The method is validated if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , the TFA concentration or column temperature must be optimized, proving the method's sensitivity to the analyte's protonation state.

References

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid requires more than just reading a Safety Data Sheet (SDS). It demands a mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of why specific precautions are necessary. This compound is a highly valuable building block in drug discovery, particularly in the synthesis of receptor agonists and enzyme inhibitors. However, as a solid organic acid, it presents specific respiratory, dermal, and environmental risks that must be managed through rigorous, self-validating protocols.

Below is the comprehensive, causality-driven guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's hazards. 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 26018-42-8) is a crystalline solid[1][2].

Quantitative Hazard Summary

Parameter Specification Causality & Operational Impact
Molecular Formula C₁₀H₁₀O₃ The carboxylic acid moiety donates protons, making the compound a mild-to-moderate irritant to mucous membranes[1][2].
Physical State Solid / Powder Powders are highly susceptible to electrostatic aerosolization. Airborne micro-crystals can easily bypass the upper respiratory tract, triggering H335 (respiratory irritation)[2][3].
Solubility Soluble in organics Easily penetrates the skin barrier if dissolved in carrier solvents like DMSO or Methanol during synthesis[4].

| Primary Hazards | H302, H315, H319, H335 | Direct contact causes localized inflammation (skin/eyes). Ingestion or inhalation leads to systemic or respiratory toxicity[2][5]. |

Causality-Driven PPE Specifications

Do not treat PPE as a mere compliance checklist. Each piece of equipment serves as a targeted barrier against a specific physicochemical threat posed by this compound[2][6].

PPE CategorySpecificationScientific Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesStandard safety glasses leave gaps. Tight-fitting goggles prevent aerosolized crystalline dust from dissolving in the ocular fluid, which would cause severe localized pH drops and corneal irritation[2][6].
Hand Protection Nitrile gloves (≥ 4 mil thickness)Nitrile provides superior chemical resistance against solid organic acids compared to latex. It also protects against percutaneous absorption if the acid is accidentally dissolved in laboratory solvents[2][3].
Body Protection Flame-resistant lab coat (e.g., Nomex)Protects against incidental powder accumulation on clothing. Flame resistance is critical if the compound is being handled alongside flammable organic solvents during downstream synthesis[3][6].
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during large-scale bulk transfers where dust generation exceeds the capture velocity of local exhaust[2][3].

Operational Workflow & Self-Validating Protocols

A robust safety culture relies on self-validating systems—protocols where each step contains a built-in verification check to ensure the preceding safety measure is actively functioning.

Step 1: Engineering Control Validation
  • Action: Conduct all weighing, transfer, and reaction setups inside a certified chemical fume hood[2][4].

  • Self-Validation Check: Tape a 1-inch piece of Kimwipe to the bottom of the sash. If it pulls steadily inward, negative pressure is confirmed. Do not proceed if the tissue flutters outward or remains still.

Step 2: PPE Integrity Verification
  • Action: Don safety goggles, lab coat, and nitrile gloves[2].

  • Self-Validation Check: Perform the "roll and trap" test on your gloves. Inflate the glove with ambient air, twist the cuff to seal it, and apply gentle pressure. Discard immediately if any air escapes, as this indicates micro-tears that could allow chemical ingress.

Step 3: Anti-Static Weighing & Transfer
  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula to transfer the powder[3].

  • Causality: Dry organic powders accumulate electrostatic charge. Using static-prone plastic spatulas can cause the powder to repel and aerosolize, drastically increasing the inhalation risk[7].

Step 4: Decontamination of Surfaces
  • Action: Wipe down the balance and surrounding hood area with a damp paper towel immediately after use[2][8].

  • Self-Validation Check: Inspect the surface with a flashlight held at a low angle (grazing light). This will illuminate and reveal any remaining crystalline dust that needs to be captured.

Workflow A 1. Engineering Controls Fume Hood Validation B 2. PPE Verification Glove & Goggle Check A->B Draft Confirmed C 3. Material Handling Anti-Static Transfer B->C PPE Intact D 4. Chemical Processing Synthesis / Dissolution C->D Dust Minimized E 5. Waste Segregation Solid vs. Liquid D->E Process Complete F Solid Waste Contaminated Consumables E->F G Liquid Waste Solvent Mixtures E->G H EHS Disposal Incineration F->H G->H

Operational workflow for handling 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Spill Response & Disposal Plans

Organic acids require strict segregation during disposal to prevent exothermic reactions with incompatible chemicals (e.g., strong bases or oxidizers)[4].

Small Spill Protocol (< 50g, inside fume hood)
  • Containment: Gently cover the powder spill with a damp paper towel. Causality: The moisture binds the fine powder, immediately neutralizing the aerosolization/inhalation hazard.

  • Collection: Mechanically collect the damp material using a non-sparking scoop and place it into a sealable hazardous waste container[3].

  • Validation: Wipe the area with a mild sodium bicarbonate solution. Swab the surface with a pH indicator strip moistened with DI water to ensure the surface has returned to a neutral pH (pH 6-8)[8].

Large Spill Protocol (> 50g or outside fume hood)
  • Evacuation: Immediately evacuate the area, close the laboratory doors, and post a "DO NOT ENTER - Chemical Spill" sign[4][9].

  • Notification: Contact Environmental Health and Safety (EHS). Do not attempt to clean a large, unventilated powder spill without a fitted full-face respirator and specialized training[3][6].

Waste Segregation & Disposal
  • Solid Waste: Collect contaminated gloves, paper towels, and empty vials in a rigid polyethylene container. Label explicitly as "Hazardous Waste: 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (Solid)"[4][6].

  • Liquid Waste: If the acid is dissolved in organic solvents, collect it in a designated organic waste carboy. Critical: Do not mix with strong oxidizers or inorganic acids (like Nitric Acid), as this can generate heat and pressure[4].

  • Drain Prohibition: Never dispose of this compound down the sink. It must be collected by EHS and incinerated by a licensed hazardous waste contractor to prevent environmental contamination[2][4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
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